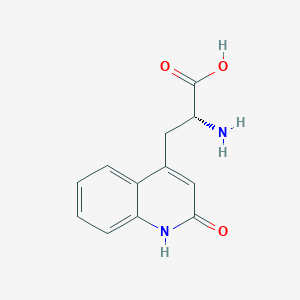![molecular formula C22H20F5N3O3 B12829078 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure and properties, making it a subject of interest in medicinal chemistry and pharmacology. This compound is also referred to by its synonyms, RO4929097 and KK8645V7LE .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein. This inhibition can reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound’s mechanism of action involves binding to the active site of gamma-secretase, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
RO4929097: Another gamma-secretase inhibitor with a similar structure.
DAPT: A well-known gamma-secretase inhibitor used in Alzheimer’s research.
LY450139: Another compound targeting gamma-secretase with distinct structural features.
Uniqueness
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide stands out due to its unique combination of functional groups, which confer specific properties such as increased stability and selectivity for gamma-secretase. This makes it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H20F5N3O3 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl)-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide |
InChI |
InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33) |
InChI-Schlüssel |
OJPLJFIFUQPSJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


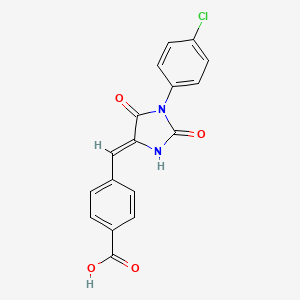
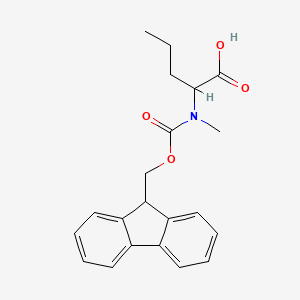


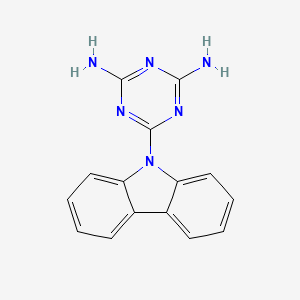
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

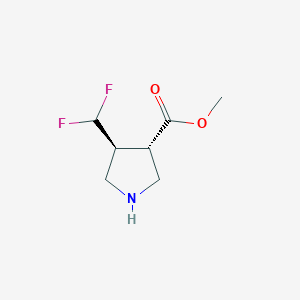
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)

![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
